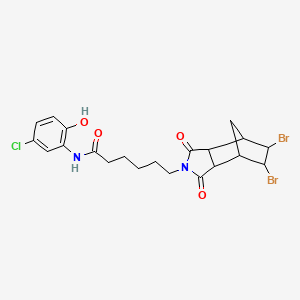

N-(5-chloro-2-hydroxyphenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide

Description

N-(5-chloro-2-hydroxyphenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide is a synthetically derived organic compound characterized by a complex bicyclic methanoisoindol core and a substituted phenyl moiety. The molecule features:

- A 5-chloro-2-hydroxyphenyl group, contributing both halogenated hydrophobicity and phenolic polarity.

- A hexanamide chain linking the aromatic ring to the methanoisoindol system.

- A 5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol moiety, a bicyclic structure with bromine substituents and ketone functionalities, likely influencing steric and electronic properties.

Its synthesis and structural elucidation may involve crystallographic techniques such as SHELX programs, which are widely employed for small-molecule refinement and structural determination .

Properties

Molecular Formula |

C21H23Br2ClN2O4 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-6-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)hexanamide |

InChI |

InChI=1S/C21H23Br2ClN2O4/c22-18-11-9-12(19(18)23)17-16(11)20(29)26(21(17)30)7-3-1-2-4-15(28)25-13-8-10(24)5-6-14(13)27/h5-6,8,11-12,16-19,27H,1-4,7,9H2,(H,25,28) |

InChI Key |

SSXJELBZSSLGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCCCCC(=O)NC4=C(C=CC(=C4)Cl)O |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

Research indicates that compounds similar to this compound exhibit a range of biological activities due to their interaction with specific molecular targets. These interactions often involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes related to cancer progression and inflammation.

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing similar moieties:

- Study 1 : A study demonstrated that derivatives of 5-chloro-2-hydroxyphenyl compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

- Study 2 : Another investigation found that dibromo derivatives showed enhanced activity against tumor growth in xenograft models, suggesting that the bromine substituents may increase binding affinity to target proteins involved in cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Case Study : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds similar to N-(5-chloro-2-hydroxyphenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide may exhibit significant antitumor properties. For instance, derivatives of chlorinated phenolic compounds have been shown to inhibit tumor cell proliferation in vitro and in vivo models. The presence of halogen atoms enhances the lipophilicity and biological activity of these compounds, making them more effective against cancer cells .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activities. Similar compounds have been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics like penicillin and ciprofloxacin . The dibrominated dioxoisoindole moiety may contribute to this activity by interfering with microbial metabolic pathways.

Material Science

2.1 Polymer Development

The unique chemical properties of this compound allow for its use in developing advanced polymers with enhanced thermal stability and mechanical strength. The incorporation of halogenated aromatic systems can improve the flame retardancy of polymer materials .

2.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require durability under harsh conditions. The presence of hydroxyl groups can facilitate bonding with various substrates, enhancing adhesion properties .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules listed in . Below is a comparative analysis:

Structural Features and Functional Groups

Key Observations

Aromatic Substitution Patterns: The target compound’s 5-chloro-2-hydroxyphenyl group combines halogenation (–Cl) with a polar –OH group, contrasting with the purely halogenated 3,4-dichlorophenyl rings in propanil and fenoxacrim. Isoxaben’s isoxazolyl group introduces nitrogen-oxygen heterocyclic character, differing from the target’s brominated bicyclic system.

Amide Chain Length and Flexibility :

- The C6 hexanamide chain in the target compound provides greater conformational flexibility compared to propanil’s shorter C3 chain. Extended chains may influence membrane permeability or interaction with hydrophobic enzyme pockets.

Heterocyclic/Bicyclic Moieties: The methanoisoindol core in the target compound features bromine atoms and ketone groups, which could enhance electrophilicity and oxidative stability relative to fenoxacrim’s trioxo-pyrimidine or iprodione’s imidazolidine. Bromine’s larger atomic radius may also increase steric hindrance, affecting binding kinetics.

Environmental and Metabolic Implications :

- Brominated compounds, such as the target, often exhibit greater environmental persistence compared to chlorinated analogs like propanil due to stronger C–Br bonds . However, the hydroxyl group may mitigate this by increasing biodegradability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.